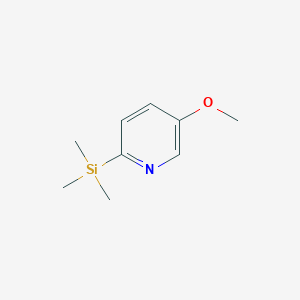
5-Methoxy-2-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(trimethylsilyl)pyridine, also known as TMS-pyridine, is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is commonly used as a reagent in organic synthesis. TMS-pyridine is a colorless liquid that is highly reactive and has a distinct odor.
Wirkmechanismus
5-Methoxy-2-(trimethylsilyl)pyridine acts as a catalyst in organic reactions. It is a strong base that can deprotonate various substrates and initiate reactions. 5-Methoxy-2-(trimethylsilyl)pyridine is also a good leaving group, which allows it to participate in various substitution reactions. The mechanism of action of 5-Methoxy-2-(trimethylsilyl)pyridine depends on the specific reaction it is used in.
Biochemische Und Physiologische Effekte
5-Methoxy-2-(trimethylsilyl)pyridine is not used in biochemical or physiological studies as it is a synthetic compound that is not found in nature.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxy-2-(trimethylsilyl)pyridine is a highly reactive compound that is easy to handle and store. It is a versatile reagent that can be used in a variety of reactions. 5-Methoxy-2-(trimethylsilyl)pyridine is also relatively cheap and readily available. However, 5-Methoxy-2-(trimethylsilyl)pyridine is a highly toxic and flammable compound that should be handled with care. It should be stored in a cool, dry place away from heat and light.
Zukünftige Richtungen
There are several future directions for the use of 5-Methoxy-2-(trimethylsilyl)pyridine in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. 5-Methoxy-2-(trimethylsilyl)pyridine can be used in the preparation of various intermediates that can be further modified to create new compounds. Another potential application is in the development of new materials. 5-Methoxy-2-(trimethylsilyl)pyridine can be used in the preparation of various polymers and other materials with unique properties. Finally, 5-Methoxy-2-(trimethylsilyl)pyridine can be used in the development of new catalysts for organic reactions. By modifying the structure of 5-Methoxy-2-(trimethylsilyl)pyridine, new catalysts with improved properties can be created.
Conclusion:
In conclusion, 5-Methoxy-2-(trimethylsilyl)pyridine is a versatile reagent that is widely used in scientific research. It is a highly reactive compound that is easy to handle and store. 5-Methoxy-2-(trimethylsilyl)pyridine is used in the synthesis of various compounds and is a valuable tool in organic chemistry. While 5-Methoxy-2-(trimethylsilyl)pyridine has several advantages, it is also a highly toxic and flammable compound that should be handled with care. There are several future directions for the use of 5-Methoxy-2-(trimethylsilyl)pyridine in scientific research, including the development of new drugs, materials, and catalysts.
Synthesemethoden
5-Methoxy-2-(trimethylsilyl)pyridine is synthesized by reacting pyridine with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified by distillation. 5-Methoxy-2-(trimethylsilyl)pyridine is a highly reactive compound and should be handled with care.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(trimethylsilyl)pyridine is widely used in scientific research as a reagent in organic synthesis. It is used in the preparation of various compounds such as esters, amides, and carboxylic acids. 5-Methoxy-2-(trimethylsilyl)pyridine is also used in the synthesis of peptides and proteins. It is a versatile reagent that can be used in a variety of reactions, including acylation, alkylation, and deprotection.
Eigenschaften
CAS-Nummer |
139585-64-1 |
|---|---|
Produktname |
5-Methoxy-2-(trimethylsilyl)pyridine |
Molekularformel |
C9H15NOSi |
Molekulargewicht |
181.31 g/mol |
IUPAC-Name |
(5-methoxypyridin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H15NOSi/c1-11-8-5-6-9(10-7-8)12(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
SBMIKLWDMYSMSH-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C=C1)[Si](C)(C)C |
Kanonische SMILES |
COC1=CN=C(C=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



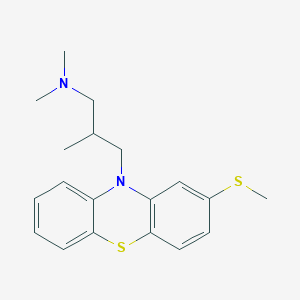
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)
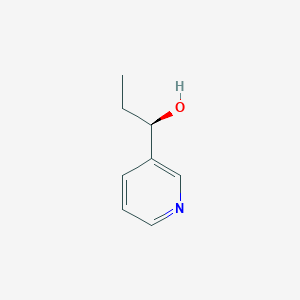
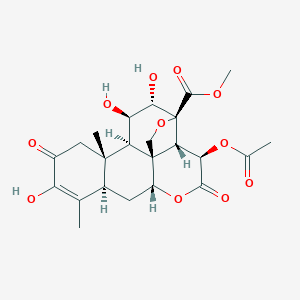
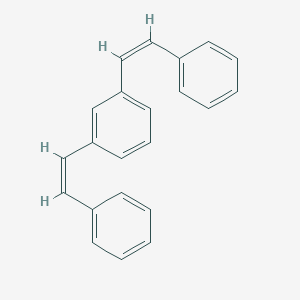
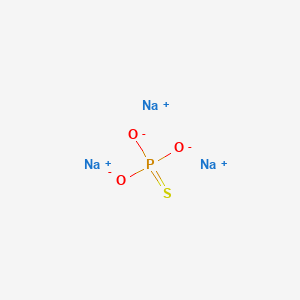
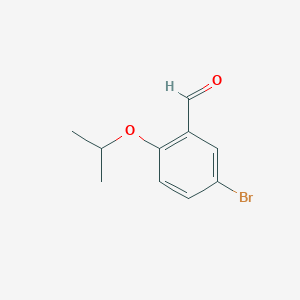
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)
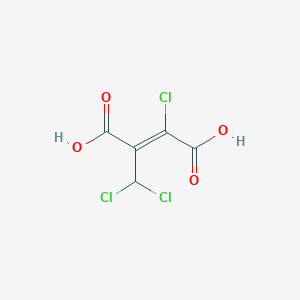
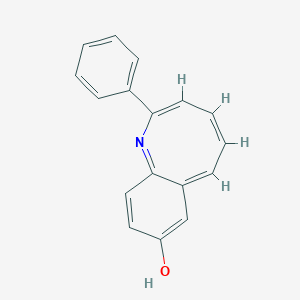
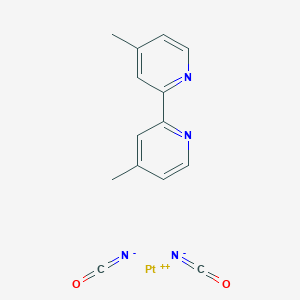
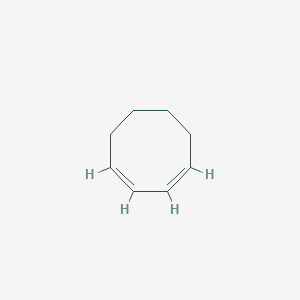
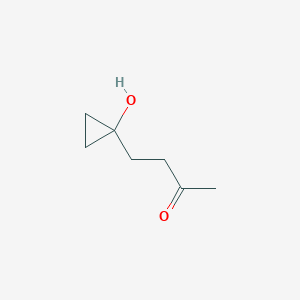
![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)